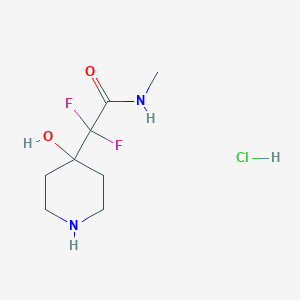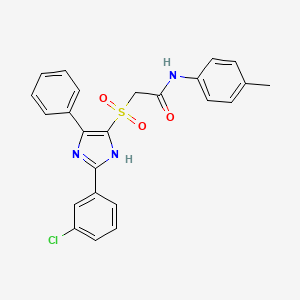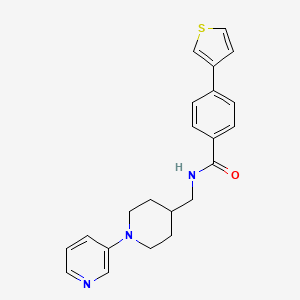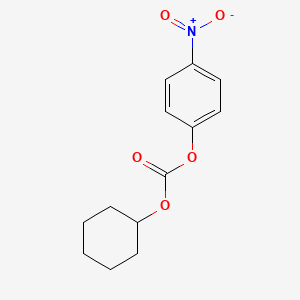
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as CMIO, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. CMIO is a small molecule that has shown promising results in preclinical studies as an inhibitor of the protein kinase CK2, which is known to play a role in cancer cell growth and survival.
作用機序
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is believed to inhibit CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to downstream targets, ultimately leading to the inhibition of cancer cell growth and survival. Additionally, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to have a low toxicity profile in vitro and in vivo. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to inhibit the growth of cancer cells without affecting normal cells. Additionally, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in lab experiments is its low toxicity profile. This allows for higher doses to be used without affecting normal cells. However, one limitation is the lack of clinical data on the efficacy and safety of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in humans. Additionally, the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is not fully understood, and further research is needed to elucidate its effects on cancer cells.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors. Additionally, the use of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in combination with other cancer treatments such as chemotherapy and radiation therapy is an area of active research. Further studies are also needed to determine the optimal dosing and administration of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in humans. Finally, the potential use of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in the treatment of other diseases such as Alzheimer's and Parkinson's should be explored.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves the reaction of 3-chloro-4-methoxyaniline with isonicotinic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydrofuran-3-ol in the presence of triethylamine to yield N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide as a white solid.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has shown promising results as an inhibitor of CK2, which is known to play a role in cancer cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-3-2-12(9-14(15)18)20-17(21)11-4-6-19-16(8-11)24-13-5-7-23-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFXSVCJXKAXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2792577.png)

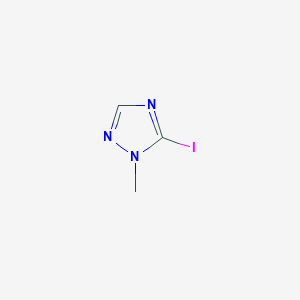

![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2792585.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2792587.png)
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2792588.png)
![N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2792590.png)
